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Compound of Interest

Methyl 2-fluoro-5-
Compound Name:
(hydroxymethyl)benzoate

CAS No.: 816449-70-4

Cat. No.: B1427375

Get Quote

\ J

CAS: 816449-70-4 | Formula: CoHoFOs | MW: 184.16 g/mol [1]

Executive Summary

Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical fluorinated building block used in the
synthesis of bioactive pharmaceutical ingredients, particularly PARP inhibitors and kinase
modulators.[1] Its dual functionality—combining an electrophilic ester moiety with a nucleophilic
primary benzyl alcohol—creates a unique solubility profile that demands precise solvent
selection during process development.[1]

This guide provides a comprehensive solubility analysis, transitioning from theoretical
physicochemical properties to practical solvent selection strategies.[1] It is designed to assist
process chemists in optimizing reaction media, purification crystallization, and formulation
vehicles.[1]

Physicochemical Characterization
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Understanding the structural determinants of solubility is prerequisite to experimental design.[1]
The compound features a lipophilic fluorinated benzene core balanced by two polar handles:
the methyl ester and the hydroxymethyl group.[1]

Structural Determinants[1]

o Fluorine Substituent (C-2): Increases lipophilicity relative to the non-fluorinated analog and
induces a dipole moment that enhances solubility in polar aprotic solvents (e.g., DMSO,
DMF).[1]

e Hydroxymethyl Group (C-5): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor
(HBA).[1] This moiety significantly reduces solubility in aliphatic hydrocarbons (Hexanes)
compared to simple methyl benzoates.[1]

o Methyl Ester: Provides solubility in common organic solvents (DCM, EtOAc) but is
susceptible to hydrolysis in strong aqueous acid/base conditions.[1]

lculated ies (In Silica)

Property Value (Est.) Implication for Solubility

Moderate lipophilicity; likely
cLogP 14-18 soluble in alcohols and

chlorinated solvents.[1]

Good membrane permeability;
TPSA ~46 A2 suggests moderate aqueous

solubility compared to acids.[1]

Facilitates dissolution in protic

H-Bond Donors 1 (-CH20H)
solvents (MeOH, EtOH).[1]

Supports interaction with water
H-Bond Acceptors 3 (Ester O, Alcohol O, F) )
and polar aprotic solvents.[1]

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvents based on their thermodynamic interaction with
Methyl 2-fluoro-5-(hydroxymethyl)benzoate. This data is derived from Structural-Activity
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Relationship (SAR) analysis of fluorinated benzyl alcohols.[1]

Solvent Compatibility Matrix
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Solvent Class

Representative
Solvents

Solubility Rating

Operational Notes

Polar Aprotic

DMSO, DMF, DMAc

Excellent (>100
mg/mL)

Ideal for nucleophilic
substitution reactions;
difficult to remove
(high BP).[1][2]

Chlorinated

Dichloromethane
(DCM), Chloroform

High (>50 mg/mL)

Standard solvent for
extraction and
transport; excellent

solubilizer.[1]

Esters/Ketones

Ethyl Acetate, Acetone

Good (20-50 mg/mL)

Preferred for
crystallization and
chromatography
(green solvent

alternatives).[1]

Polar Protic

Methanol, Ethanol,
IPA

Moderate to High

Solubility decreases
with chain length
(MeOH > EtOH >
IPA).[1] Good for

recrystallization.[1]

Ethers

THF, MTBE, 2-MeTHF

Moderate

Good reaction media;
MTBE often used as
an anti-solvent in high

concentrations.[1]

Aliphatic

Hexanes, Heptane,

Cyclohexane

Poor / Anti-solvent

Used to crash out the
product during

purification.[1]

Aqueous

Water, PBS (pH 7.
[114)

Low (<1 mg/mL)

Sparing solubility;
requires co-solvents
(e.g., PEG400,
DMSO) for biological

assays.[1]
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Reactive Solvent Warnings

e Primary Amines: Avoid solvents containing primary amines (or impurities) which may
aminolyze the ester.[1]

e Strong Aqueous Base: Will hydrolyze the methyl ester to the carboxylic acid (2-fluoro-5-
(hydroxymethyl)benzoic acid).[1]

o Acylating Solvents: Avoid acetic anhydride or similar reagents unless acylation of the benzyl
alcohol is intended.[1]

Experimental Protocols

To validate the solubility for specific process requirements (e.g., crystallization yield), follow
these standardized protocols.

Protocol A: Gravimetric Solubility Determination
(Saturation Shake-Flask)

Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.[1]

o Preparation: Weigh approx. 50 mg of Methyl 2-fluoro-5-(hydroxymethyl)benzoate into a 4
mL glass vial.

o Addition: Add the target solvent in 100 uL increments.

» Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the
volume.[1]

e Saturation: If solid remains after 1 mL total volume, place the vial in a shaker incubator at
25°C for 24 hours.

o Filtration: Filter the supernatant using a 0.45 um PTFE syringe filter.
¢ Quantification:

o Evaporate a known volume (e.g., 500 pL) of filtrate in a tared vessel under nitrogen.
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o Weigh the residue.[1]

o Calculation:

Protocol B: Dissolution Thermodynamics (Van't Hoff
Analysis)

Objective: Determine the metastable zone width (MSZW) for crystallization.

Prepare a suspension of the compound in the chosen solvent (e.g., Ethanol) at a
concentration slightly above predicted room temperature solubility.[1]

» Heat the mixture at a rate of 1°C/min with stirring until the solution becomes clear (Clear
Point).

e Cool the solution at 1°C/min until turbidity/nucleation is observed (Cloud Point).
o Repeat at 3 different concentrations.
e Plot:

VS.

.[1] The slope provides the Enthalpy of Dissolution (

)-[1]

Visualizations
Solubility Screening Workflow

This decision tree guides the researcher through the solvent selection process based on the
intended application (Reaction vs. Purification).[1]
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High Temp (>80°C)?

Nucleophilic Attack?

Yes 0

Select: THF / 2-MeTHF
(Mod Sol, Easy Removal)

Recrystallization Strategy

Solvent/Anti-Solvent Pair

Click to download full resolution via product page

Figure 1: Decision logic for solvent selection based on process requirements.[1]

Polarity vs. Solubility Map

A conceptual map illustrating the "Sweet Spot" for solubility.[1]
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Figure 2: Solubility map correlating solvent polarity with interaction mechanisms.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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